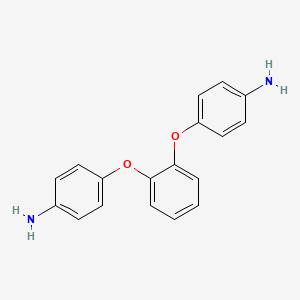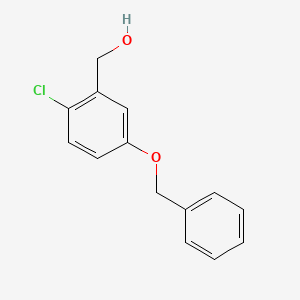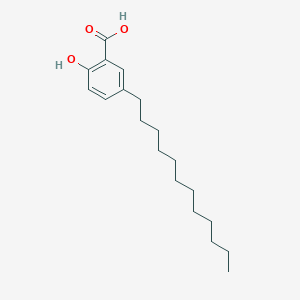
4,4'-(1,2-Phenylenebis(oxy))dianiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4'-(1,2-Phenylenebis(oxy))dianiline is an organic compound with the molecular formula C18H16N2O2. It is a diamine derivative with two aminophenoxy groups attached to a central benzene ring. This compound is known for its applications in the synthesis of high-performance polymers, particularly polyimides, which are valued for their thermal stability and mechanical properties .
Vorbereitungsmethoden
4,4'-(1,2-Phenylenebis(oxy))dianiline can be synthesized through a multi-step process involving nucleophilic substitution and reduction reactions. One common method involves the nucleophilic substitution of an aromatic diol with p-chloronitrobenzene, followed by catalytic hydrogenation to reduce the nitro groups to amino groups . The reaction conditions typically involve the use of solvents such as N-methyl-2-pyrrolidone (NMP) and catalysts like palladium on carbon.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of more efficient catalysts to improve yield and reduce production costs .
Analyse Chemischer Reaktionen
4,4'-(1,2-Phenylenebis(oxy))dianiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro groups in the precursor compounds can be reduced to amino groups using hydrogenation with catalysts like palladium on carbon.
Major products formed from these reactions include polyimides, which are synthesized by polycondensation reactions with dianhydrides .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4,4'-(1,2-Phenylenebis(oxy))dianiline primarily involves its ability to form stable polyimide structures through polycondensation reactions with dianhydrides. The aminophenoxy groups facilitate the formation of strong covalent bonds with the dianhydride molecules, resulting in highly stable polymer chains . These polymers exhibit excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for various high-performance applications .
Vergleich Mit ähnlichen Verbindungen
4,4'-(1,2-Phenylenebis(oxy))dianiline can be compared with other similar compounds, such as:
1,4-Bis(4-aminophenoxy)benzene: This compound has a similar structure but with the aminophenoxy groups attached to the 1,4-positions of the benzene ring.
Hydroquinone bis(p-aminophenyl) ether: Another similar compound used in the synthesis of high-performance polymers.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence the properties of the resulting polymers, such as solubility, thermal stability, and mechanical strength .
Eigenschaften
Molekularformel |
C18H16N2O2 |
|---|---|
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
4-[2-(4-aminophenoxy)phenoxy]aniline |
InChI |
InChI=1S/C18H16N2O2/c19-13-5-9-15(10-6-13)21-17-3-1-2-4-18(17)22-16-11-7-14(20)8-12-16/h1-12H,19-20H2 |
InChI-Schlüssel |
RYYUUQPLFHRZOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)N)OC3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethenyl]-4-phenylpiperidin-4-ol](/img/structure/B8478018.png)
![Phenol, 4-[(4-methoxyphenyl)-1-naphthalenylmethyl]-2-methyl-](/img/structure/B8478019.png)
![2-(2-(Quinoxalin-2-yl)ethyl)benzo[d]thiazole](/img/structure/B8478028.png)


![1h-Pyrrolo[2,3-b]pyridine-2-carboxamide,n-(1,2-dimethyl-1h-benzo[d]imidazol-5-yl)-1-[(3-fluorophenyl)methyl]-](/img/structure/B8478041.png)



![6-(4-Fluorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidine](/img/structure/B8478078.png)




